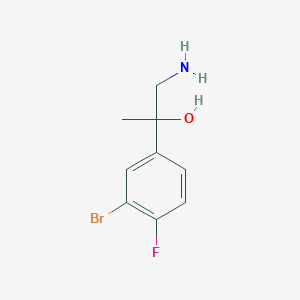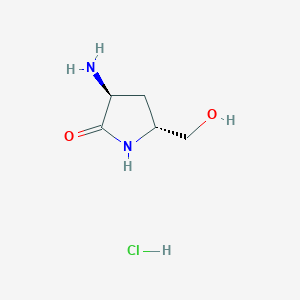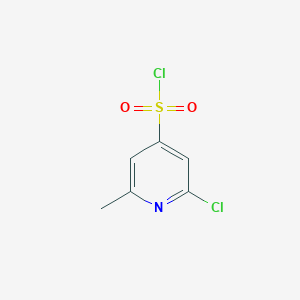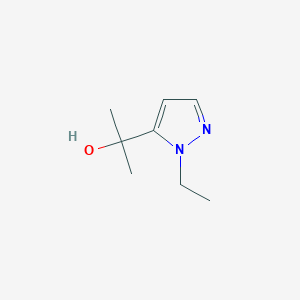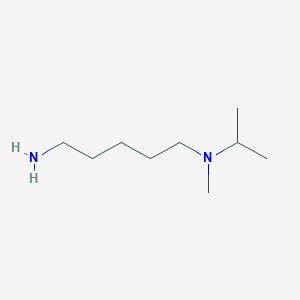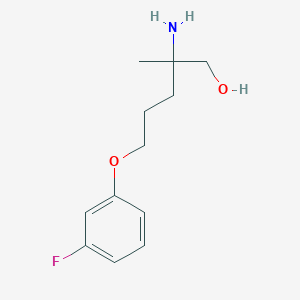
4-(Tetrahydrofuran-3-yl)butan-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tetrahydrofuran-3-yl)butan-2-one is an organic compound with the molecular formula C8H14O2 It is a ketone derivative of tetrahydrofuran, a five-membered ring containing four carbon atoms and one oxygen atom
準備方法
Synthetic Routes and Reaction Conditions
4-(Tetrahydrofuran-3-yl)butan-2-one can be synthesized through a two-step process involving the hydrogenation and deoxygenation of furfuralacetone. The first step involves the hydrogenation of furfuralacetone to form 4-(tetrahydrofuran-2-yl)butan-2-ol. This intermediate is then deoxygenated to yield this compound .
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow hydrogenation and deoxygenation processes. These methods utilize commercial catalysts and are optimized for high yield and selectivity .
化学反応の分析
Types of Reactions
4-(Tetrahydrofuran-3-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-(Tetrahydrofuran-3-yl)butan-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of biofuels and other industrial chemicals.
作用機序
The mechanism of action of 4-(Tetrahydrofuran-3-yl)butan-2-one involves its interaction with various molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of different metabolites. These metabolites can then interact with specific receptors or proteins, modulating their activity and resulting in various biological effects .
類似化合物との比較
Similar Compounds
4-(Tetrahydrofuran-2-yl)butan-2-one: A similar compound with the ketone group at a different position.
4-(Tetrahydrofuran-2-yl)butan-2-ol: A reduced form of the compound with an alcohol group instead of a ketone.
2-Methyl-1,6-dioxaspiro[4.4]nonane: Another related compound with a different ring structure.
Uniqueness
4-(Tetrahydrofuran-3-yl)butan-2-one is unique due to its specific ring structure and functional groups, which confer distinct chemical and biological properties
特性
分子式 |
C8H14O2 |
|---|---|
分子量 |
142.20 g/mol |
IUPAC名 |
4-(oxolan-3-yl)butan-2-one |
InChI |
InChI=1S/C8H14O2/c1-7(9)2-3-8-4-5-10-6-8/h8H,2-6H2,1H3 |
InChIキー |
YBFSZRYVLQBMAM-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CCC1CCOC1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


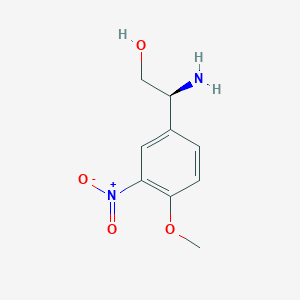
aminehydrochloride](/img/structure/B13600498.png)

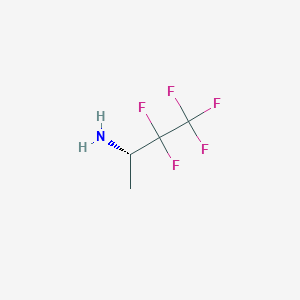

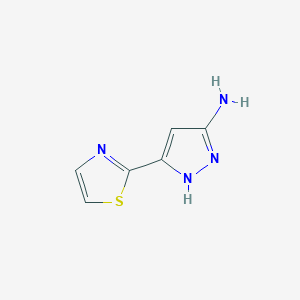
![1-(Bicyclo[2.2.1]heptan-2-yl)propan-2-ol](/img/structure/B13600521.png)
![1-[(Methylsulfanyl)methyl]cyclopentan-1-amine](/img/structure/B13600537.png)
